trans-3-Methylcyclohexanol
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Overview
Description
Cyclohexanol, 3-methyl-, (1R-trans)- is a chemical compound with the molecular formula C₇H₁₄O. It is a stereoisomer of 3-methylcyclohexanol, specifically the trans isomer. This compound is characterized by a cyclohexane ring with a hydroxyl group (-OH) and a methyl group (-CH₃) attached to it. The (1R-trans) designation indicates the specific spatial arrangement of these groups on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanol, 3-methyl-, (1R-trans)- can be synthesized through several methods. One common approach involves the hydrogenation of 3-methylcyclohexanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).
Industrial Production Methods
In an industrial setting, the production of cyclohexanol, 3-methyl-, (1R-trans)- often involves the catalytic hydrogenation of 3-methylcyclohexanone. This process is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 3-methyl-, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form 3-methylcyclohexane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-methylcyclohexyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 3-Methylcyclohexanone
Reduction: 3-Methylcyclohexane
Substitution: 3-Methylcyclohexyl chloride
Scientific Research Applications
Cyclohexanol, 3-methyl-, (1R-trans)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its stereochemistry makes it valuable in studying stereoselective reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: Research on cyclohexanol derivatives has shown potential in developing pharmaceuticals with specific biological activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexanol, 3-methyl-, (1R-trans)- involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom, resulting in the formation of an alkane. The compound’s stereochemistry plays a crucial role in determining the reaction pathways and the products formed.
Comparison with Similar Compounds
Cyclohexanol, 3-methyl-, (1R-trans)- can be compared with other similar compounds, such as:
cis-3-Methylcyclohexanol: The cis isomer has a different spatial arrangement of the hydroxyl and methyl groups, leading to different chemical properties and reactivity.
3-Methylcyclohexanone: This compound is the oxidized form of cyclohexanol, 3-methyl-, (1R-trans)- and has a carbonyl group instead of a hydroxyl group.
3-Methylcyclohexane: The fully reduced form of the compound, where the hydroxyl group is replaced by a hydrogen atom.
The uniqueness of cyclohexanol, 3-methyl-, (1R-trans)- lies in its specific stereochemistry, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(1R,3R)-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
HTSABYAWKQAHBT-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)O |
Canonical SMILES |
CC1CCCC(C1)O |
Origin of Product |
United States |
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